Cas no 1552638-00-2 (3-fluoro-3-(4-fluorophenyl)propan-1-amine)

3-fluoro-3-(4-fluorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-3-(4-fluorophenyl)propan-1-amine
- EN300-1855289
- 1552638-00-2
-
- インチ: 1S/C9H11F2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9H,5-6,12H2
- InChIKey: YHKRUDKTXDGNEG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)F)CCN
計算された属性
- せいみつぶんしりょう: 171.08595568g/mol
- どういたいしつりょう: 171.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 26Ų
3-fluoro-3-(4-fluorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855289-0.25g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1855289-2.5g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1855289-10.0g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 10g |
$6635.0 | 2023-05-27 | ||
Enamine | EN300-1855289-0.05g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1855289-0.5g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1855289-5g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1855289-1.0g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 1g |
$1543.0 | 2023-05-27 | ||
Enamine | EN300-1855289-5.0g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 5g |
$4475.0 | 2023-05-27 | ||
Enamine | EN300-1855289-1g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1855289-0.1g |
3-fluoro-3-(4-fluorophenyl)propan-1-amine |
1552638-00-2 | 0.1g |
$993.0 | 2023-09-18 |
3-fluoro-3-(4-fluorophenyl)propan-1-amine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
3-fluoro-3-(4-fluorophenyl)propan-1-amineに関する追加情報
3-Fluoro-3-(4-Fluorophenyl)propan-1-amine: A Comprehensive Overview
3-Fluoro-3-(4-fluorophenyl)propan-1-amine (CAS No. 1552638-00-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated structure, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-fluoro-3-(4-fluorophenyl)propan-1-amine, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
3-Fluoro-3-(4-fluorophenyl)propan-1-amine is a small molecule with the molecular formula C9H9F2N. The compound features a fluorinated benzene ring and a fluorinated propylamine side chain, which contribute to its unique chemical and biological properties. The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Additionally, the amine group provides a reactive site for further chemical modifications, enabling the synthesis of various derivatives with tailored properties.
Synthesis Methods
The synthesis of 3-fluoro-3-(4-fluorophenyl)propan-1-amine has been extensively studied in recent years, with several efficient routes being reported. One common approach involves the reaction of 4-fluorobenzaldehyde with fluoroacetonitrile followed by reduction to form the primary amine. Another method involves the nucleophilic substitution of 4-fluorobenzyl bromide with fluoroacetamide, followed by reduction to yield the desired product. These synthetic strategies offer high yields and good selectivity, making them suitable for large-scale production.
Biological Activities
3-Fluoro-3-(4-fluorophenyl)propan-1-amine has been shown to exhibit a range of biological activities that make it a promising lead compound for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, it has been reported to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease.
In addition to its MAO inhibitory activity, 3-fluoro-3-(4-fluorophenyl)propan-1-amine has also shown promise as an antagonist of certain G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate numerous physiological processes and are important targets for drug development. Studies have indicated that this compound can modulate the activity of specific GPCRs, suggesting its potential use in treating conditions such as pain and inflammation.
Clinical Potential and Applications
The clinical potential of 3-fluoro-3-(4-fluorophenyl)propan-1-amine is currently being explored through preclinical studies and early-stage clinical trials. Preclinical data have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for ensuring effective drug delivery and minimizing adverse effects.
In early-stage clinical trials, 3-fluoro-3-(4-fluorophenyl)propan-1-amine has demonstrated promising results in treating various conditions. For instance, it has shown efficacy in reducing symptoms of depression and anxiety in animal models. Additionally, its anti-inflammatory properties have been evaluated in preclinical studies, with positive outcomes suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Future Directions and Conclusion
The ongoing research on 3-fluoro-3-(4-fluorophenyl)propan-1-amine highlights its significant potential as a therapeutic agent. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological profile. The development of novel derivatives with enhanced potency and selectivity is also an area of active investigation.
In conclusion, 3-fluoro-3-(4-fluorophenyl)propan-1-amine (CAS No. 1552638-00-2) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
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